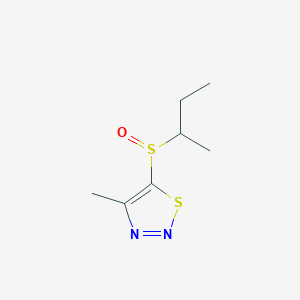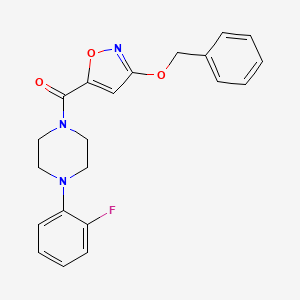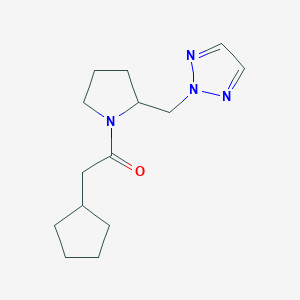![molecular formula C17H20N4O B2430174 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea CAS No. 2309569-42-2](/img/structure/B2430174.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea is a compound that features a bipyridine moiety linked to a cyclopentylurea group. Bipyridine derivatives are well-known for their applications in coordination chemistry, where they serve as ligands for metal ions. The unique structure of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea typically involves the coupling of a bipyridine derivative with a cyclopentylurea precursor. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the bipyridine core. The cyclopentylurea group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine to its dihydro form.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the urea group under mild conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydro-bipyridine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound can be used in the design of bioactive molecules and as a probe for studying biological systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea involves its interaction with molecular targets, such as metal ions or biological macromolecules. The bipyridine moiety can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding to specific sites.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry.
1,10-Phenanthroline: A related compound with a similar structure and coordination behavior.
Uniqueness: 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea is unique due to the presence of the cyclopentylurea group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(21-15-3-1-2-4-15)20-12-13-5-10-19-16(11-13)14-6-8-18-9-7-14/h5-11,15H,1-4,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFFWRZSPQFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-[(4-methylphenyl)methoxy]quinoline](/img/structure/B2430104.png)
![1-(3-chloro-4-fluorophenyl)-4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazine](/img/structure/B2430105.png)



![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)
![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)
